Azelastine N-oxide

Description

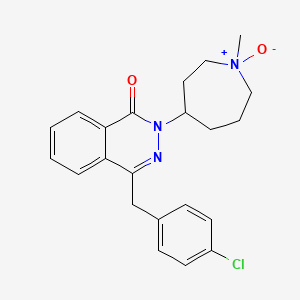

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(1-methyl-1-oxidoazepan-1-ium-4-yl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWLGALGCDUDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747066 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640279-88-5 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-2-(1-methyl-1-oxo-1lambda~5~-azepan-4-yl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Formation Pathways of Azelastine N Oxide

Chemical Synthesis Approaches to Azelastine (B1213491) N-oxide

The chemical synthesis of Azelastine N-oxide has been accomplished, primarily to create reference standards for analytical and metabolic studies, as knowledge about azelastine's metabolites was previously scarce. researchgate.netresearchgate.netijcrt.org

The primary method for synthesizing this compound involves the direct oxidation of its precursor, azelastine. researchgate.net Researchers have successfully prepared Azelastine N-oxides by treating azelastine with hydrogen peroxide (H₂O₂). researchgate.netresearchgate.netijcrt.orgresearchgate.net This reaction specifically targets the nitrogen atom on the azepane ring for oxidation. researchgate.net Another oxidative agent that has been used for creating alkaloid N-oxides is potassium peroxymonosulfate. researchgate.netmdpi.com The successful formation of the N-O group is confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR), which detects characteristic vibrations of this functional group. researchgate.netmdpi.com

Azelastine is a racemic mixture. drugbank.com The oxidation of azelastine with hydrogen peroxide results in the formation of Azelastine N-oxides in a racemic form. researchgate.netresearchgate.netijcrt.orgresearchgate.net Since azelastine itself is chiral and the N-oxidation of the tertiary amine on the azepane ring creates a new stereocenter, the reaction produces a mixture of diastereomers. synzeal.comsigmaaldrich.comlgcstandards.comlgcstandards.com These diastereomeric mixtures can be separated and characterized for specific research applications.

Oxidative Routes from Azelastine Precursors

Biotransformational Pathways Leading to this compound

In the body, this compound is formed through metabolic processes, specifically the oxidation of azelastine. researchgate.net

The biotransformation of azelastine into its metabolites occurs in the liver. Studies using liver microsomes have been central to understanding these pathways. nih.govnih.govnii.ac.jp It is understood that the microsomal oxidation of azelastine leads to the corresponding N-oxides. researchgate.netresearchgate.netresearchgate.net While much of the research on azelastine metabolism has focused on N-demethylation to its other major active metabolite, desmethylazelastine (B192710), N-oxidation is a recognized pathway for tertiary amines like azelastine. mdpi.comnih.govnih.govnih.gov

The metabolic N-oxidation of drugs containing tertiary alkylamino moieties is primarily carried out by Flavin-containing monooxygenases (FMOs). mdpi.comnih.gov While the Cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, CYP2D6, and CYP1A2, are heavily involved in the N-demethylation of azelastine, FMOs are responsible for the N-oxidation pathway that yields this compound. mdpi.comnih.govnih.govtandfonline.com In contrast to N-dealkylation, which can occur with both secondary and tertiary amines, metabolic N-oxidation is specific to tertiary amines. mdpi.comnih.gov The resulting N-oxide metabolites, such as this compound, are often inactive. nih.gov

Data Tables

Table 1: Synthesis and Biotransformation of this compound

| Process | Method/Pathway | Key Reagents/Enzymes | Product Form | Reference |

| Chemical Synthesis | Oxidation of Azelastine | Hydrogen Peroxide (H₂O₂) | Racemic mixture of diastereomers | researchgate.netresearchgate.netijcrt.org |

| Biotransformation | Microsomal N-Oxidation | Flavin-containing Monooxygenases (FMOs) | Metabolite | mdpi.comnih.gov |

| Biotransformation | Microsomal N-Demethylation | Cytochrome P450 (CYP3A4, CYP2D6, CYP1A2) | Desmethylazelastine | nih.govnih.govtandfonline.com |

Table 2: Analytical Identification of this compound

| Technique | Application | Reference |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Confirmation of N-O functional group | researchgate.netmdpi.com |

| Single Crystal X-ray Analysis | Structural characterization | researchgate.netresearchgate.netijcrt.org |

| Mass Spectrometry | Structural establishment | researchgate.netmdpi.com |

| Nuclear Magnetic Resonance (NMR) | Structural analysis | lgcstandards.com |

| High-Performance Liquid Chromatography (HPLC) | Separation and purity assessment | lgcstandards.com |

Enzymatic Systems Involved in N-Oxidation (e.g., Cytochrome P450, Flavin-containing Monooxygenases (FMOs))

Degradation and Stability-Related Formation of this compound

The emergence of this compound is a key outcome of azelastine's degradation, particularly under specific oxidative and light-induced conditions.

Forced degradation studies, a standard practice in pharmaceutical stability testing, have consistently identified this compound as a principal product when azelastine is subjected to oxidative stress. researchgate.net The most common method to induce this transformation in a laboratory setting is through the use of hydrogen peroxide (H₂O₂). d-nb.info

The synthesis of this compound occurs via the oxidation of the tertiary amine group located within the azepane ring of the azelastine molecule. researchgate.net When azelastine (as a free base) reacts with hydrogen peroxide, a mixture of diastereomeric N-oxides is formed, which can then be separated by chromatography. d-nb.info This reaction confirms the susceptibility of the azepane nitrogen to oxidation. The resulting N-oxides have been thoroughly characterized using methods like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray analysis to confirm their molecular structure. researchgate.netd-nb.info

In degradation studies, azelastine hydrochloride is typically exposed to an oxidizing agent like 30% H₂O₂. innovareacademics.inajpamc.com Analysis using techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS) has been employed to identify and characterize the resulting degradation products, confirming the formation of this compound among others. researchgate.net A Chinese patent also describes the existence of two oxidation impurities of azelastine hydrochloride, which are isomers that are challenging to separate. google.com

Table 1: Formation of this compound under Oxidative Stress

| Starting Material | Oxidizing Agent | Key Product(s) | Analytical Confirmation |

| Azelastine free base | Hydrogen Peroxide (H₂O₂) | Diastereomeric Azelastine N-oxides | ESI-MS, NMR, X-ray Analysis d-nb.info |

| Azelastine Hydrochloride | 30% H₂O₂ | Azelastine degradation products, including N-oxide | LC-Q/TOF-MS researchgate.net |

In contrast, other research indicates that azelastine is sensitive to UV/VIS light, particularly in solutions with extreme pH values (e.g., pH 10–13), where significant photodegradation (over 90%) was observed. nih.gov This study proposed a hypothetical degradation pathway under photolytic conditions involving the cleavage of its ether bond. nih.gov

However, even in studies where photolytic degradation was observed, this compound has not been identified as a primary photodegradation product. nih.govijper.org The main pathway for the formation of this compound remains direct oxidation. While N-oxidation can be a plausible degradation route for some nitrogen-containing compounds under photolytic stress, the available evidence points to oxidative stress as the more significant factor for its formation in the case of azelastine. researchgate.netnih.gov

Table 2: Stability of Azelastine and N-Oxide Formation under Different Conditions

| Stress Condition | Stability of Azelastine | Formation of this compound |

| Oxidative (H₂O₂) | Significant degradation | Identified as a major degradation product researchgate.netd-nb.info |

| Photolytic (UV/VIS Light) | Stable to sensitive, depending on conditions innovareacademics.innih.gov | Not reported as a primary degradation product nih.gov |

| Acidic/Alkaline Hydrolysis | Susceptible to degradation ijper.orgiajps.com | Not reported as a degradation product |

| Thermal | Generally stable iajps.com | Not reported as a degradation product |

Advanced Analytical Characterization and Quantification of Azelastine N Oxide

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The structural confirmation of azelastine (B1213491) N-oxide has been achieved through a multi-faceted approach, employing various advanced analytical methods to probe its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1H, 13C APT)

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the characterization of the diastereomeric forms of azelastine N-oxide. d-nb.info Superimposed 1H and 13C Attached Proton Test (APT) NMR spectra have been used to distinguish between the (SS/RR) and (SR/RS) diastereomers. d-nb.info While 1D NMR provided initial data, 2D NMR experiments were necessary for the complete assignment of the absolute configuration of the molecules. d-nb.info

For the (SR/RS)-azelastine N-oxide monohydrate, the following 13C NMR chemical shifts have been reported:

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 158.4 |

| C-11 | 133.1 |

| C-4 | 132.6 |

| C-10 | 131.4 |

| C-2 + C-6 | 129.8 |

| C-3 + C-5 | 128.9 |

| C-9 | 128.6 |

| C-14 | 127.9 |

| C-13 | 127.5 |

| C-12 | 124.9 |

| C-19 | 71.9 |

| C-18 | 68.2 |

| C-22 | 61.0 |

| C-16 | 55.0 |

| C-7 | 38.4 |

| C-17 | 32.0 |

| C-21 | 26.8 |

| C-20 | 20.2 |

| Data sourced from Brandes et al. (2022) d-nb.info |

For the (SS/RR)-azelastine N-oxide monohydrate, the reported 13C NMR chemical shifts are:

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 158.4 |

| C-11 | 133.1 |

| C-4 | 132.6 |

| C-10 | 131.6 |

| C-2 + C-6 | 130.9 |

| C-3 + C-5 | 128.7 |

| C-9 | 128.7 |

| C-13 | 127.8 |

| C-14 | 127.6 |

| C-12 | 124.0 |

| C-19 | 73.2 |

| C-18 | 65.6 |

| C-22f | 61.8 |

| C-16 | 53.7 |

| C-7 | 38.0 |

| C-17 | 31.5 |

| C-21 | 26.3 |

| C-20 | 19.5 |

| Data sourced from Brandes et al. (2022) d-nb.info |

Mass Spectrometry (MS) Approaches for Identification and Fragmentation Analysis (e.g., ESI-MS, LC-MS, UPLC-MS/TOF, LC-Q-ToF-MS)

Mass spectrometry has been a cornerstone in the identification and structural analysis of this compound. Electrospray ionization mass spectrometry (ESI-MS) of the synthesized diastereomers revealed a quasi-molecular ion [M+H]+ at m/z 398.20, confirming the molecular weight. d-nb.info The isotopic distribution pattern was also consistent with the expected values for a molecule containing a chlorine atom. d-nb.info

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-ToF-MS) has been employed to establish the structure of azelastine N-oxides formed through oxidation. researchgate.netnih.govmdpi.com This technique provides high-resolution mass data, allowing for the accurate determination of elemental composition and fragmentation pathways. nih.govmdpi.com Studies using UPLC-MS/TOF have successfully identified and characterized multiple degradation products of azelastine, including N-oxide derivatives, under various stress conditions. nih.gov These advanced MS techniques are crucial for understanding the metabolic and degradation pathways of the parent drug. nih.govresearcher.life

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography has provided definitive proof of the structure and absolute configuration of this compound. d-nb.inforesearchgate.netresearchgate.net Colorless single crystals of the (SS/RR)-azelastine N-oxide monohydrate were grown and analyzed, revealing a triclinic crystal system with the space group P-1. d-nb.info The analysis confirmed the molecular structure and the labeling scheme of the (R,R)-enantiomer. d-nb.info

Key crystallographic data for (SS/RR)-azelastine N-oxide monohydrate:

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Z | 2 |

| Data sourced from Brandes et al. (2022) d-nb.info |

The crystal structure revealed a "hairpin" conformation, similar to that observed in azelastine itself, where the seven-membered ring and the phenyl ring are oriented nearly parallel to each other. d-nb.info The supramolecular structure is characterized by hydrogen bonds between the water molecule and the oxygen atoms of the keto and N-oxide groups, forming a centrosymmetric ring. d-nb.info

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy has been utilized to confirm the presence of the N-oxide functional group. researchgate.netnih.govmdpi.com In the FT-IR spectra of alkaloid N-oxides, characteristic absorption bands corresponding to the N-O group vibrations are typically observed in the range of 928 cm⁻¹ to 971 cm⁻¹. researchgate.netnih.govmdpi.com The presence of these bands in the spectra of synthesized this compound provides strong evidence for the successful oxidation of the azepane nitrogen. researchgate.net One study on an isolated oxidation product of azelastine also utilized FT-IR spectroscopy, alongside other techniques, for its characterization. nih.gov

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation of this compound from its parent compound and other metabolites, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the analysis of azelastine and its metabolites, including the N-oxides. dntb.gov.ualgcstandards.comlgcstandards.com The diastereomeric N-oxides of azelastine, (SS,RR)- and (SR,RS)-, were successfully separated by chromatography. d-nb.info

While specific HPLC methods solely for this compound are not extensively detailed in the provided context, methods for the parent drug, azelastine, are well-established and can be adapted. For instance, a stability-indicating HPLC method for azelastine hydrochloride utilized a Waters Spherisorb CN column with a mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (40:50 v/v) at a flow rate of 1.0 ml/min and detection at 290 nm. innovareacademics.in Another RP-HPLC method for azelastine used a Kromosil C18 column with a mobile phase of phosphate buffer (pH 3) and acetonitrile (50:50% v/v) at a flow rate of 1.0 mL/min with detection at 288 nm. researchgate.net

The validation of these analytical methods is performed according to ICH guidelines, ensuring parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) are met. innovareacademics.inijnrd.org Such validated methods are crucial for quality control and for obtaining reliable data in pharmacokinetic and metabolic studies. synzeal.com

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the analysis of Azelastine and its related compounds, including this compound. nih.govresearchgate.net UPLC systems, utilizing columns with smaller particle sizes (typically < 2 µm), offer significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and faster analysis times. researchgate.netinnovareacademics.in

In the context of this compound, UPLC methods are crucial for separating it from the parent drug, Azelastine, and other degradation products. nih.govresearchgate.net Stress degradation studies of Azelastine HCl under various conditions (hydrolytic, photolytic, oxidative, and thermal) have been conducted to identify potential impurities. nih.gov The resulting degradation products, including this compound, were successfully resolved from the parent drug using a UPLC method with a C18 column. nih.gov

A study detailing the validation of an LC-UV/PDA method for Azelastine HCl was extended to LC-Q/TOF-MS studies to identify and characterize various stress degradation products. nih.gov This highlights the synergy between UPLC for separation and mass spectrometry for identification. Another novel stability-indicating UPLC method was developed for the determination of Azelastine hydrochloride and its genotoxic impurity, benzohydrazide, demonstrating the versatility of the technique. researchgate.net

The mobile phase composition is a critical parameter in achieving optimal separation. A typical mobile phase for the analysis of Azelastine and its impurities consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen orthophosphate) and organic solvents like methanol (B129727) and acetonitrile. nml.gov.np The pH of the mobile phase is also carefully controlled to ensure good peak shape and resolution. researchgate.netnml.gov.np

Table 1: Example of UPLC Method Parameters for Azelastine Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 100 x 4.6 mm, 2.6 µm |

| Mobile Phase | Isocratic elution with a mixture of buffer and organic solvent |

| Detection | UV/PDA at 241 nm |

| Flow Rate | Not specified in the provided context |

| Injection Volume | Not specified in the provided context |

| Column Temperature | Not specified in the provided context |

This table is illustrative and based on general findings; specific parameters can vary between methods. nih.govnml.gov.np

Diastereomeric Separation and Purity Profiling

The oxidation of the nitrogen atom in the azepane ring of Azelastine creates a new chiral center, leading to the formation of diastereomers of this compound. d-nb.info Since Azelastine itself is a racemic mixture, its N-oxidation results in a mixture of diastereomers. d-nb.info The separation and characterization of these individual diastereomers are essential for a complete purity profile and to understand their individual properties.

The synthesis of Azelastine N-oxides in their racemic form has been achieved through the oxidation of Azelastine with hydrogen peroxide. d-nb.info Following synthesis, the diastereomeric N-oxides, (SS,RR)-3 and (SR,RS)-4, were successfully separated using chromatographic techniques. d-nb.info The structures of these separated diastereomers were confirmed by spectroscopic methods, including ESI-MS, and the absolute configuration of one diastereomer was determined by single-crystal X-ray analysis. d-nb.info

The purity of this compound is typically assessed using HPLC, with a purity of >95% often reported for commercially available reference standards. lgcstandards.comlookchem.com This high purity is crucial for its use in quantitative analysis and as a reference material.

Table 2: Diastereomers of this compound

| Diastereomer | Stereochemistry | Separation Method |

|---|---|---|

| Diastereomer 1 | (SS,RR) | Chromatography |

| Diastereomer 2 | (SR,RS) | Chromatography |

Based on the findings from the synthesis and separation of Azelastine N-oxides. d-nb.info

Application of this compound as a Reference Standard in Research

This compound, available as a characterized chemical compound, serves as a critical reference standard in various research and development applications, particularly in the pharmaceutical industry. clearsynth.comaxios-research.comaxios-research.com

Reference standards of this compound are indispensable for the development and validation of new analytical methods. clearsynth.comclearsynth.comsynzeal.com These methods are designed to accurately quantify Azelastine and its impurities, including the N-oxide, in drug substances and finished pharmaceutical products. ijcrt.orgsynzeal.com

During method development, the this compound standard is used to:

Establish the specificity of the method by ensuring the N-oxide peak is well-resolved from the Azelastine peak and other potential impurities. nih.gov

Determine the linearity, accuracy, and precision of the method for quantifying the N-oxide.

Define the limit of detection (LOD) and limit of quantification (LOQ) for the N-oxide impurity. innovareacademics.in

For instance, in the development of a stability-indicating HPLC method, a resolution of not less than 1.5 between the Azelastine and N-oxide peaks is often a required system suitability parameter. nml.gov.np

In a quality control (QC) setting, this compound reference standards are used for the routine monitoring of impurity levels in batches of Azelastine. clearsynth.comclearsynth.comsynzeal.com This ensures that the amount of this impurity remains within acceptable limits as defined by regulatory guidelines. veeprho.com

The availability of well-characterized (S)-Azelastine N-oxide (mixture of diastereomers) and (R)-Azelastine N-oxide (mixture of diastereomers) allows for their use in QC applications for Abbreviated New Drug Applications (ANDA) and during the commercial production of Azelastine. clearsynth.comsynzeal.com These standards are supplied with comprehensive characterization data, ensuring their suitability for these critical applications. synzeal.comsynzeal.com

Metabolic Fate and Bioreduction Research of Azelastine N Oxide

In Vitro Metabolism Studies of Azelastine (B1213491) N-oxide

In vitro studies are crucial for elucidating the specific enzymatic pathways involved in the metabolism of a compound. For Azelastine N-oxide, these studies would investigate its reduction back to the parent compound, azelastine, by various biological systems.

Hepatic Microsomal Reduction Pathways

The liver is a primary site of drug metabolism, and hepatic microsomes contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. While the oxidative metabolism of azelastine to metabolites like desmethylazelastine (B192710) by CYP3A4, CYP2D6, and CYP1A2 in human liver microsomes is well-characterized, specific studies detailing the reductive pathway of this compound back to azelastine in rat and guinea pig liver microsomes are not extensively reported in the current body of scientific literature. Generally, the reduction of tertiary amine N-oxides can be catalyzed by cytochrome P450 enzymes, particularly under anaerobic conditions. This process is often dependent on cofactors such as NADPH. It is plausible that a similar mechanism exists for this compound, but dedicated studies are required for confirmation and to identify the specific CYP isoforms involved in different preclinical species.

In Vivo Disposition of this compound in Preclinical Models

The in vivo disposition of a compound provides a comprehensive understanding of its absorption, distribution, metabolism, and excretion in a whole-organism context.

Detection and Quantification in Animal Biofluids and Tissues

Sensitive analytical methods are required to detect and quantify this compound and its metabolites in biological matrices. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and highly effective technique for this purpose. While methods for the simultaneous determination of azelastine and its major metabolite, desmethylazelastine, in human and rat plasma have been developed, specific and validated methods for quantifying this compound in various biofluids and tissues from preclinical models like rats and guinea pigs are not extensively detailed in published research. The development of such methods would be a prerequisite for conducting thorough pharmacokinetic studies of this compound.

Comparative Metabolic Profiles in Different Animal Species (e.g., rats, guinea pigs)

Species differences in drug metabolism are a common observation in preclinical research. While comparative pharmacokinetic studies of the parent drug, azelastine, have been conducted in rats and guinea pigs, there is a lack of published data specifically comparing the metabolic profiles of administered this compound in these species. Such a study would involve administering this compound and subsequently identifying and quantifying the parent compound and any other metabolites in plasma, urine, and feces over time. This would reveal species-specific differences in the extent of reduction and other potential metabolic pathways.

The following table illustrates the type of data that would be generated from such a comparative study, which is currently not available in the literature.

| Parameter | Rat | Guinea Pig |

| Major Metabolite(s) Detected | Data not available | Data not available |

| % of Administered Dose Excreted as Unchanged this compound | Data not available | Data not available |

| % of Administered Dose Excreted as Azelastine (Reduced form) | Data not available | Data not available |

| Primary Route of Excretion | Data not available | Data not available |

Factors Influencing this compound Metabolism and Elimination in Research Models

Several factors can influence the metabolic fate of this compound. The specific animal species is a critical variable due to known differences in the expression and activity of metabolic enzymes like cytochrome P450s. The route of administration would also be a key factor; oral administration would expose the compound to potential metabolism by the gut microflora before reaching systemic circulation, which would not occur with intravenous administration. Furthermore, the oxygen tension in tissues can significantly impact reductive metabolism, with anaerobic conditions, such as those in the gut, favoring reduction reactions. Co-administration of other drugs that are inducers or inhibitors of the relevant metabolic enzymes could also alter the pharmacokinetic profile of this compound.

Enzyme Induction and Inhibition Studies

Research into the direct effects of this compound on metabolic enzymes is limited. Currently, there are no specific published studies detailing the induction or inhibition of cytochrome P450 (CYP) or other enzyme systems directly by this compound. The majority of research has focused on the parent drug, azelastine, and its primary active metabolite, desmethylazelastine.

Studies on azelastine and its other metabolites have provided insights into their interaction with the CYP system. For instance, azelastine and desmethylazelastine have been shown to competitively inhibit several CYP isoforms. Desmethylazelastine, in particular, exhibited stronger inhibitory effects than the parent compound in several cases. The most potent inhibition by azelastine and its metabolites was observed on CYP2D6. The potential for in vivo drug interactions with other drugs metabolized by CYP2D6 has been suggested, although the clinical significance may be limited. fda.gov It was also noted that the inhibition of CYP2C9, CYP2C19, and CYP3A4 by azelastine and its metabolites is unlikely to be clinically significant. fda.gov

While direct data for this compound is lacking, the table below summarizes the known inhibitory effects of the parent compound and its major metabolite on various CYP enzymes to provide context for the metabolic environment in which this compound exists.

Data from a study using microsomes from human B-lymphoblast cells expressing CYP isoforms. fda.gov

Stereoselective Metabolism of this compound Diastereomers

Azelastine is used clinically as a racemic mixture, containing a single stereogenic center in the azepane ring. The metabolic process of N-oxidation introduces a new stereogenic center at the nitrogen atom, resulting in the formation of four potential stereoisomers, which exist as two diastereomeric pairs. d-nb.info

Recent advances in synthetic chemistry have enabled the preparation and characterization of these N-oxide diastereomers. A 2021 study successfully synthesized the diastereomeric N-oxides from the racemic free base of azelastine using hydrogen peroxide. d-nb.info The resulting mixture was separated by chromatography to yield the individual diastereomeric pairs, designated as (SS,RR)−3 and (SR,RS)−4. The structure of one diastereomer was confirmed by single-crystal X-ray analysis, allowing for the definitive assignment of its configuration. d-nb.info The availability of these characterized diastereomers is a critical step for investigating their specific metabolic fates and pharmacological activities.

The stereochemistry of these diastereomers can significantly influence their metabolic pathway, particularly their bioreduction back to the parent compound, azelastine. Research on the enantioselective metabolism of azelastine in rats has provided initial indications of stereoselectivity in its biotransformation, which includes the N-oxide metabolite. The potential for enzymatic reduction of the N-oxide functional group back to the tertiary amine means that the rate and extent of this reaction could differ between the diastereomers. Such stereoselective bioreduction would affect the pharmacokinetics and duration of action of the parent drug. Electrochemical studies on other alkaloid N-oxides have demonstrated their reduction back to the original alkaloid form, a process that can mimic in vivo metabolic reactions. researchgate.net This supports the hypothesis that a similar, potentially stereoselective, reduction occurs for this compound diastereomers.

Table of commercially available this compound stereoisomers and mixtures for research purposes. lgcstandards.comaxios-research.comclearsynth.com

Mechanistic and Preclinical Biological Investigations of Azelastine N Oxide

Evaluation of Cytotoxicity in Cellular Models

In Vitro Cytotoxicity Assays (e.g., SRB assays)

The cytotoxicity of Azelastine (B1213491) N-oxide has been evaluated using Sulforhodamine B (SRB) assays. researchgate.netresearchgate.net In these studies, both diastereomeric forms of Azelastine N-oxide, which were synthesized for the first time in racemic form through the oxidation of azelastine with hydrogen peroxide, were found to be non-cytotoxic. researchgate.netresearchgate.netd-nb.infoijcrt.org The structure of these N-oxides was confirmed by single crystal X-ray analysis. researchgate.netresearchgate.netd-nb.info

| Assay Type | Cellular Model | Compound | Result |

| SRB Assay | Not specified in abstracts | This compound (diastereomers) | Non-cytotoxic researchgate.netresearchgate.netresearchgate.netd-nb.infoijcrt.org |

Implications for Metabolite Biological Activity

The finding that this compound is non-cytotoxic in SRB assays suggests that this metabolic pathway does not lead to the formation of a toxic species. researchgate.netresearchgate.net This is a significant observation, as it implies that the N-oxidation of azelastine is a detoxification route. The lack of cytotoxicity distinguishes it from some other drug metabolites that can exhibit toxic effects. The biological activity of this compound, beyond its lack of toxicity, remains an area for further investigation. While its parent compound, azelastine, has known antihistaminic and anti-inflammatory properties, it is not yet clear if the N-oxide metabolite retains any of these activities. tga.gov.au

Potential as a Nitric Oxide Mimic or Bio-isostere

The N-oxide functional group has led to the exploration of this compound's potential to act as a nitric oxide (NO) mimic or bio-isostere. d-nb.info N-oxides have been investigated as potential prodrugs that can release NO under specific physiological conditions, which can have various therapeutic applications. nih.goveurekaselect.com

Theoretical and Computational Chemistry Approaches (e.g., DFT-ALIE calculations for N-oxidation regioselectivity)

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT) with Average Local Ionization Energy (ALIE) calculations, have been employed to predict the regioselectivity of N-oxidation in molecules like azelastine. researchgate.netresearchgate.net These computational approaches can help identify the nitrogen atom most susceptible to oxidation. researchgate.net For azelastine, which contains multiple nitrogen atoms, these calculations can provide insights into why the azepane nitrogen is the primary site of N-oxidation. researchgate.net This understanding is crucial for predicting the metabolic fate of similar compounds and for designing new molecules with desired metabolic profiles.

Exploration of Hypoxic-Selective Cytokine or Nitric Acid Donor Properties

The concept of using N-oxides as hypoxia-selective agents stems from their ability to be reduced under low-oxygen conditions, which are characteristic of solid tumors. nih.goveurekaselect.com This reduction can release a cytotoxic agent or a signaling molecule like nitric oxide. While the potential for this compound to act as a hypoxic-selective cytokine or a nitric acid donor has been considered in the broader context of N-oxide pharmacology, specific experimental studies to confirm these properties for this compound are not extensively reported in the currently available literature. d-nb.info The ability of azelastine to inhibit the secretion of pro-inflammatory cytokines like IL-6 and TNF-alpha has been documented, but this is a property of the parent drug and not necessarily of its N-oxide metabolite. researchgate.net

Role in Drug Degradation and Environmental Fate Studies

Understanding the degradation of a drug and its metabolites is important for assessing its stability and environmental impact.

Stress degradation studies on azelastine hydrochloride have been conducted under various conditions, including acidic, alkaline, oxidative, and photolytic stress. nih.govresearchgate.net These studies have identified several degradation products. nih.govresearchgate.net While these studies focus on the degradation of the parent drug, the formation of this compound is a known metabolic pathway and can also be a product of oxidative degradation. mdpi.comwikipedia.org

The environmental fate of this compound is not well-documented in the public domain. cleanchemlab.com Generally, information on the ecotoxicity, persistence, and bioaccumulative potential of specific drug metabolites is limited. cleanchemlab.comscbt.com Further research is needed to understand the environmental impact of this compound and other drug metabolites.

Insights into Alkaloid N-oxide Metabolism and Degradation Processes

The metabolism of azelastine is primarily characterized by oxidative N-demethylation to its principal active metabolite, desmethylazelastine (B192710), a process mediated by the cytochrome P450 (CYP) enzyme system, including CYP3A4, CYP2D6, and CYP1A2. mdpi.comdrugbank.comfda.gov However, N-oxidation represents another significant, though less documented, metabolic pathway for alkaloids and related compounds. mdpi.com While information on azelastine's N-oxide metabolites was historically scarce, recent research has successfully synthesized and characterized these compounds, driven by the hypothesis that they are products of microsomal oxidation. researchgate.netd-nb.info

The study of alkaloid N-oxides, such as those derived from pyrrolizidine (B1209537) alkaloids (PAs), provides a valuable model for understanding these metabolic processes. N-oxides are recognized as common intermediates in the biotransformation of alkaloids. mdpi.com A critical step in their metabolism is the reduction of the N-oxide back to the parent tertiary amine alkaloid. This reductive process can be facilitated by various biological systems, including the intestinal microbiota and hepatic enzymes. thieme-connect.comnih.govresearchgate.net For instance, studies on PA N-oxides have demonstrated that gut flora can convert them back to the parent PAs, which are then absorbed and can undergo further metabolic activation in the liver, potentially leading to toxicity. nih.govresearchgate.net

This in-vivo reduction is mirrored by preclinical laboratory findings. Electrochemical studies have shown that alkaloid N-oxides can be efficiently reduced at mercury-based electrodes, reverting to the original alkaloid. mdpi.comsemanticscholar.org This research provides a powerful in-vitro model that simulates the metabolic and degradation reactions that may occur within biological systems. semanticscholar.org The formation of N-oxides is not only a metabolic process but can also be a result of chemical degradation, as studies on similar antihistamines suggest that the amine group is a probable site of oxidation under stress conditions. mdpi.com

The table below summarizes key findings from preclinical research into the metabolism and degradation of alkaloid N-oxides.

| Process | Key Findings | Mediating Factors | Investigated Compounds/Models | Citations |

| Metabolic N-Oxidation | Thought to be a product of microsomal oxidation, though less prominent than demethylation for azelastine. | Cytochrome P450 Enzymes | Azelastine | researchgate.netd-nb.info |

| Metabolic Reduction | N-oxides are reduced back to the parent alkaloid, a key step influencing the compound's fate. | Intestinal Microbiota, Hepatic CYPs (e.g., CYP1A2, CYP2D6) | Pyrrolizidine Alkaloid N-oxides | nih.govresearchgate.net |

| Electrochemical Reduction | N-oxides can be reverted to the parent alkaloid, mimicking in-vivo metabolic reduction. | Mercury-based electrodes | Various Alkaloid N-oxides | mdpi.comsemanticscholar.orgnih.gov |

| Chemical Degradation | N-oxide formation is a plausible degradation pathway for antihistamines under oxidative stress. | Oxidative conditions | Diphenhydramine, Bepotastine | mdpi.com |

Broader Implications for Pharmaceutical and Environmental Science Research

The investigation into this compound and other alkaloid N-oxides carries significant implications that extend into both pharmaceutical development and environmental science. mdpi.com

In the pharmaceutical realm, a deep understanding of N-oxide metabolism is crucial. The potential for N-oxides to be reduced back to the parent drug establishes a metabolic cycle that can impact a drug's pharmacokinetic profile, bioavailability, and duration of effect. thieme-connect.comnih.gov N-oxides are no longer viewed merely as inactive metabolic byproducts. They may possess their own distinct biological activities or function as prodrugs that are activated upon reduction. mdpi.com In modern drug design, the N-oxide functional group is sometimes intentionally incorporated, with these molecules being conceived as nitric oxide mimics or bioisosteres of other functional groups. d-nb.info The successful synthesis and characterization of previously unstudied metabolites, such as azelastine N-oxides, are vital for comprehensive drug safety and efficacy assessments and for creating certified reference standards for analytical testing. researchgate.netd-nb.info

From an environmental science perspective, this research is important because many naturally occurring alkaloids exist in plants in their N-oxide form. mdpi.com Consequently, when assessing human exposure to alkaloids through food sources like herbal teas, spices, and honey, it is imperative to monitor for both the parent alkaloids and their corresponding N-oxides. mdpi.comthieme-connect.com The toxicity of consuming such products may not come from the N-oxide itself but from its conversion to the potentially more active or toxic parent alkaloid by the human gut microbiome. thieme-connect.comnih.gov This highlights the need for comprehensive analytical methods and risk assessments that account for the full spectrum of related alkaloid compounds present in consumer and environmental products.

The broader implications are detailed in the table below.

| Field | Implication | Relevance | Citations |

| Pharmaceutical Science | Drug Metabolism & Pharmacokinetics | The reduction of N-oxides to the parent drug can alter drug half-life and activity. | thieme-connect.comnih.gov |

| Drug Development | N-oxides can be designed as prodrugs or as biologically active molecules in their own right. | d-nb.infomdpi.com | |

| Analytical Standards | Synthesized N-oxide metabolites are essential for accurate quantification in biological samples. | researchgate.netd-nb.info | |

| Environmental Science | Food Safety | Monitoring of N-oxides in addition to parent alkaloids is necessary for accurate risk assessment of food products (e.g., honey, tea). | mdpi.comthieme-connect.com |

| Toxicology | The conversion of plant-derived N-oxides to toxic parent alkaloids by gut microbiota is a key consideration for human health. | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues for Azelastine N Oxide

Development of Novel Analytical Techniques for Trace Analysis

The detection and quantification of drug metabolites at very low concentrations in complex biological matrices is a significant analytical challenge. While sensitive high-performance liquid chromatography-tandem mass spectrometric (LC-MS/MS) methods have been developed for azelastine (B1213491) and its major metabolite, desmethylazelastine (B192710), future research will focus on creating and refining techniques specifically for the trace analysis of Azelastine N-oxide. researchgate.netdrugbank.comnih.gov

Emerging research is expected to leverage high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-ToF) systems. LC-Q-ToF-MS can provide highly accurate mass measurements, which are crucial for the unambiguous identification and structural confirmation of metabolites like this compound in complex samples. nih.gov Additionally, other spectroscopic techniques could be adapted for specialized applications. Fourier-transform infrared spectroscopy (FT-IR), for instance, can identify the characteristic vibrational signals of the N-O functional group, confirming the presence of the N-oxide structure. researchgate.netnih.gov The development of these advanced methods is critical for detailed pharmacokinetic studies and for understanding the complete metabolic profile of azelastine.

Table 1: Prospective Analytical Techniques for this compound Trace Analysis

| Technique | Application | Potential Advantages |

| LC-MS/MS | Quantitative analysis in biological fluids | High sensitivity and selectivity, established for parent drug and other metabolites. drugbank.comnih.gov |

| LC-Q-ToF-MS | Structural confirmation and identification | Provides high-resolution mass data for unambiguous identification of trace-level metabolites. nih.gov |

| FT-IR Spectroscopy | Functional group confirmation | Confirms the presence of the N-O bond, aiding in structural characterization. researchgate.netnih.gov |

| Electrochemical Methods | Mechanistic and quantitative studies | Can be used to study the reduction of the N-oxide back to the parent amine, offering another detection modality. researchgate.netnih.gov |

Advanced Structural-Metabolism Relationship (SMR) Studies

Understanding the relationship between a drug's chemical structure and its metabolic fate is fundamental to drug development. Azelastine is known to be metabolized by several cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A2, primarily leading to the active metabolite desmethylazelastine. mdpi.comdrugbank.comresearchgate.net Advanced SMR studies on this compound would aim to determine the specific structural and electronic features of the azelastine molecule that predispose it to N-oxidation.

Future research will likely involve comparative metabolic studies with other drugs that contain heterocyclic tertiary amino moieties and are also known to undergo N-oxidation, such as clozapine (B1669256) and mianserin. mdpi.com Such studies help elucidate why, in addition to N-demethylation, the azepane nitrogen of azelastine is also a site for oxidation. researchgate.net By investigating the steric and electronic environment of the nitrogen atom, researchers can build predictive models for the metabolic stability and pathways of azelastine and related compounds.

Computational Modeling and Predictive Studies of N-Oxidation

In silico, or computational, approaches are becoming indispensable for predicting the metabolic fate of drug candidates. For this compound, computational modeling offers a powerful tool to understand its formation. A predictive method based on quantum chemical calculations has been developed to qualitatively predict N-oxidation by peroxides in drug structures, and this model was successfully applied to azelastine. nih.gov This approach avoids demanding transition state calculations, making it a more accessible tool for chemists to gain insights that complement experimental findings. nih.gov

Further research is expected to employ more advanced computational techniques, such as Density Functional Theory (DFT) combined with Average Local Ionization Energy (ALIE) calculations. researchgate.netresearchgate.net These methods can be used to create detailed models that predict the regioselectivity of N-oxidation, identifying which nitrogen atoms in a complex molecule are most susceptible to forming N-oxides. researchgate.netresearchgate.net Such predictive studies are crucial for identifying potential metabolites and degradation products early in the drug development process.

Exploration of Specific Molecular Interactions in Biological Systems (Non-clinical)

Understanding the three-dimensional structure and intermolecular interactions of this compound is key to comprehending its chemical behavior. The first successful synthesis and characterization of racemic this compound diastereomers provided crucial structural data through single-crystal X-ray analysis. researchgate.netd-nb.info

This analysis revealed that the molecule adopts a "hairpin" conformation, which is also observed in the parent compound, azelastine. d-nb.info The supramolecular structure is characterized by significant hydrogen bonding. Specifically, water molecules act as hydrogen donors, forming bridges with the oxygen atoms of both the N-oxide (nitroxyl) group and the phthalazinone keto group. d-nb.info This network of interactions results in the formation of a centrosymmetric ring structure containing two molecules of this compound and two water molecules. d-nb.info Future non-clinical studies will likely expand on this, exploring how these specific interactions might influence the compound's solubility, stability, and potential interactions with biological macromolecules.

Table 2: Crystallographic and Molecular Interaction Data for this compound

| Parameter | Finding | Significance |

| Molecular Conformation | "Hairpin" type conformation | Similar to the parent drug, azelastine, suggesting the core structure is maintained post-oxidation. d-nb.info |

| Crystal System | Triclinic, space group P-1 | Provides fundamental data for understanding the solid-state packing and structure. d-nb.info |

| Supramolecular Structure | Centrosymmetric ring formed via hydrogen bonds with water molecules | Demonstrates the importance of hydrogen bonding in its crystal lattice and its potential for interaction in aqueous environments. d-nb.info |

| Hydrogen Bond Acceptors | Oxygen atoms of the keto (O1) and nitroxyl (B88944) (O2) groups | Highlights the key sites for intermolecular interactions. d-nb.info |

Novel Synthetic Routes for Stereoisomeric Purity

Azelastine is a chiral molecule, and its N-oxidation at the azepane nitrogen introduces a second stereocenter, meaning that this compound can exist as four distinct stereoisomers. d-nb.info The current reported synthesis utilizes hydrogen peroxide to oxidize azelastine, yielding a racemic mixture of two diastereomers, which can then be separated by chromatography. researchgate.netd-nb.info A significant future challenge is the development of synthetic routes that can produce specific stereoisomers in high purity.

Achieving stereoisomeric purity will require novel, stereoselective synthetic strategies. This could involve the use of chiral oxidizing agents that can selectively oxidize one face of the nitrogen atom over the other. Alternatively, research could focus on developing more efficient methods for resolving the racemic mixture produced by current methods. Drawing inspiration from the stereoselective synthesis of other complex heterocyclic drugs, future work may explore multi-step routes that build the chiral N-oxide center from stereochemically defined precursors. nih.govresearchgate.net Access to pure stereoisomers is essential for investigating their individual properties and potential pharmacological or metabolic differences.

Q & A

Q. How is Azelastine N-oxide synthesized and characterized in laboratory settings?

this compound synthesis typically involves the oxidation of azelastine using controlled conditions (e.g., hydrogen peroxide or ozone). Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and chromatographic methods (e.g., HPLC) to verify purity. Diastereomeric mixtures must be resolved using chiral columns or derivatization techniques .

Q. What validated analytical methods are available for quantifying this compound in complex matrices?

High-performance thin-layer chromatography (HPTLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are widely validated. For example, HPTLC methods achieve linearity ranges of 280–1680 ng/band for azelastine derivatives, with forced degradation studies confirming method robustness under stress conditions (acid/base hydrolysis, oxidation). UHPLC-MS/MS enables quantification at trace levels (10–300 µg/kg) in biological or environmental samples .

Q. What are the known metabolic pathways leading to this compound formation in vivo?

Azelastine undergoes oxidative metabolism via cytochrome P450 enzymes, producing desmethylazelastine as the primary metabolite. While the specific P450 isoforms responsible for N-oxide formation remain unidentified, intranasal and oral administration yield similar metabolite profiles. Plasma concentrations of N-oxide derivatives are typically 20–50% of the parent compound at steady state .

Q. How are impurities like this compound monitored in pharmaceutical formulations?

Regulatory guidelines require impurity profiling using stability-indicating methods such as HPTLC or LC-MS. Forced degradation studies (e.g., exposure to heat, light, or oxidative agents) are critical to identify degradation products. EP Impurity C (a related compound) serves as a reference standard for comparative analysis .

Advanced Research Questions

Q. How can conflicting data on the mutagenicity of aromatic N-oxides, including this compound, be resolved?

Structure-activity relationship (SAR) fingerprint analysis evaluates substructural alerts across public and proprietary databases. For instance, benzo[c][1,2,5]oxadiazole 1-oxide subclasses are flagged as mutagenic, while general aromatic N-oxide alerts may be downgraded. Complementary in vitro Ames tests and computational toxicology models (e.g., Leadscope’s expert-rule system) enhance predictive accuracy .

Q. What experimental models are suitable for studying this compound pharmacokinetics and transporter interactions?

Hepatocellular carcinoma cell lines (HepG2, Huh7) and OCT1-transfected HEK293 cells can assess transporter-mediated uptake. In vivo models, such as Oct1-knockout mice, reveal transporter-independent mechanisms. Plasma and hepatic concentration measurements via LC-MS/MS validate findings .

Q. How does the N-oxide modification influence Azelastine’s pharmacological activity and selectivity?

Comparative studies using receptor-binding assays (e.g., histamine H1 receptor affinity) and functional tests (e.g., leukotriene inhibition) quantify activity changes. Molecular docking simulations predict steric and electronic effects of the N-oxide group on target interactions .

Q. What computational approaches predict the stability and reactivity of this compound under physiological conditions?

Density functional theory (DFT) calculations model electron distribution and redox potential. Molecular dynamics simulations assess hydrolysis susceptibility in aqueous environments. These tools guide the design of stable analogs or prodrugs .

Q. How can forced degradation studies be optimized to evaluate this compound’s stability in formulation development?

Design-of-experiment (DoE) approaches (e.g., factorial designs) systematically vary stress factors (pH, temperature, oxidizers). Degradation kinetics are analyzed using Arrhenius plots, while LC-MS identifies degradation pathways. ICH Q1A-Q1E guidelines ensure methodological compliance .

Q. What strategies address discrepancies in cellular uptake data for this compound across different in vitro models?

Cross-validation using isogenic cell lines (e.g., wild-type vs. transporter-knockout) clarifies transporter roles. Live-cell imaging or radiolabeled tracers quantify intracellular accumulation. Data normalization to protein content or cell count reduces inter-experimental variability .

Methodological Considerations

- Data Contradiction Analysis : Use SAR fingerprints, multi-model validation, and meta-analyses of public/proprietary datasets to resolve inconsistencies .

- Experimental Design : Employ DoE for robustness, include positive/negative controls, and adhere to ICH/FDA guidelines for reproducibility .

- Advanced Analytics : Prioritize LC-MS/MS for sensitivity, UHPLC for high-throughput screening, and NMR for structural certainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.